molecular formula C14H10F3N3 B5706969 N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline CAS No. 83318-23-4

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B5706969
CAS No.: 83318-23-4
M. Wt: 277.24 g/mol
InChI Key: OZSXMCLVXAYZLJ-UHFFFAOYSA-N
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Description

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a benzimidazole ring attached to an aniline group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzimidazol-2-yl)-2-chloroacetamide
  • N-(Benzimidazol-2-yl)-2-mercaptoacetamide
  • N-(Benzimidazol-2-yl)-quinolin-8-yl

Uniqueness

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXMCLVXAYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358910
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83318-23-4
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 2-chlorobenzimidazole and 3-(trifluoromethyl)aniline by Procedure A. The product was isolated by filtration and preparative LCMS to give the title compound as the free base (white solid, mp 160-162° C.). MS(ES+) m/z 278 ([M+1]+, 100).
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